Kynurenic Acid-d5
Overview
Description
Kynurenic Acid-d5 is a deuterated form of kynurenic acid, an endogenous metabolite of the amino acid tryptophan. It is primarily used as an internal standard in mass spectrometry for the quantification of kynurenic acid. Kynurenic acid itself is known for its neuroprotective and anticonvulsant properties, and it plays a significant role in the kynurenine pathway of tryptophan metabolism .
Mechanism of Action
Target of Action
Kynurenic Acid-d5 primarily targets several receptors in the central nervous system, including NMDA (N-methyl-D-aspartate) receptors, AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, and α7 nicotinic acetylcholine receptors (nAChRs). It also acts on G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR) .
Mode of Action
this compound interacts with its targets by acting as an antagonist to NMDA, AMPA, and α7 nAChRs, which inhibits their activity. This antagonistic action reduces excitatory neurotransmission, which can have neuroprotective effects. Additionally, it acts as an agonist for GPR35 and AhR, leading to the activation of these receptors and subsequent intracellular signaling cascades .
Biochemical Pathways
this compound is a metabolite of the kynurenine pathway, which is the primary route for tryptophan degradation. This pathway involves several enzymes, including kynurenine aminotransferases (KATs), which convert kynurenine to kynurenic acid. The kynurenine pathway is crucial for regulating immune responses and maintaining neuronal health. By modulating this pathway, this compound can influence neuroinflammation and neuroprotection .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed into the bloodstream and distributed throughout the body, including the brain. Its metabolism primarily occurs via the kynurenine pathway, and it is eventually excreted in the urine. The deuterium labeling (d5) enhances its stability and allows for precise quantification in pharmacokinetic studies .
Result of Action
At the molecular level, this compound’s antagonistic action on NMDA, AMPA, and α7 nAChRs reduces excitotoxicity, which is beneficial in conditions like neurodegenerative diseases. Its agonistic action on GPR35 and AhR can modulate immune responses and reduce inflammation. These combined effects contribute to its neuroprotective and anti-inflammatory properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other metabolites can influence the stability and efficacy of this compound. For instance, its stability might be affected by extreme pH levels, and its efficacy can be modulated by the presence of other compounds that interact with the same receptors or pathways. Additionally, the local microenvironment in the brain, including the presence of inflammatory cytokines, can impact its action .
This compound’s multifaceted interactions and effects make it a compound of significant interest for therapeutic applications, particularly in neuroprotection and immunomodulation.
: Frontiers in Immunology : Nature Reviews Drug Discovery : Cayman Chemical
Biochemical Analysis
Biochemical Properties
Kynurenic Acid-d5 plays a significant role in biochemical reactions, particularly within the kynurenine pathway of tryptophan metabolism. It interacts with several enzymes and proteins, including kynurenine aminotransferases, which convert kynurenine to kynurenic acid. This compound acts as an antagonist to ionotropic glutamate receptors such as NMDA, AMPA, and kainate receptors, as well as the α7 nicotinic acetylcholine receptor. Additionally, it functions as an agonist for the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to modulate cell signaling pathways, particularly those involving glutamate receptors and nicotinic acetylcholine receptors. By antagonizing these receptors, this compound can inhibit excitotoxicity and neuroinflammation, thereby exerting neuroprotective effects. It also impacts gene expression and cellular metabolism, contributing to its role in neuroprotection and immunomodulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits ionotropic glutamate receptors, reducing excitatory neurotransmission. This inhibition helps protect neurons from excitotoxic damage. Additionally, this compound activates GPR35 and the aryl hydrocarbon receptor, which are involved in various signaling pathways that regulate immune responses and cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its degradation and long-term effects on cellular function depend on the experimental conditions. Studies have shown that prolonged exposure to this compound can lead to sustained neuroprotective and anti-inflammatory effects, although the exact duration and stability may vary .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can exert neuroprotective and anti-inflammatory effects without significant toxicity. At higher doses, this compound may cause adverse effects, including potential neurotoxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies .
Metabolic Pathways
This compound is involved in the kynurenine pathway of tryptophan metabolism. It is synthesized from kynurenine by the action of kynurenine aminotransferases. This pathway also involves other metabolites such as quinolinic acid and anthranilic acid, which have distinct biological functions. This compound can influence metabolic flux and metabolite levels within this pathway, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its neuroprotective effects. Transporters and binding proteins facilitate its movement across cellular membranes, ensuring its proper localization and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to these compartments. Understanding its subcellular localization is crucial for elucidating its precise role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kynurenic Acid-d5 is synthesized by introducing deuterium atoms into the kynurenic acid molecule. The synthesis typically involves the deuteration of kynurenine, an intermediate in the kynurenine pathway. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterated compound meets the stringent requirements for use as an internal standard in analytical applications .
Chemical Reactions Analysis
Types of Reactions
Kynurenic Acid-d5 undergoes several types of chemical reactions, including:
Oxidation: Kynurenic acid can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert kynurenic acid to its corresponding hydroxy derivatives.
Substitution: Substitution reactions can introduce different functional groups into the kynurenic acid molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydroxy derivatives, and substituted kynurenic acid compounds .
Scientific Research Applications
Kynurenic Acid-d5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of kynurenic acid.
Biology: Studied for its role in the kynurenine pathway and its effects on neurotransmission and neuroprotection.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases, schizophrenia, and other psychiatric disorders.
Industry: Utilized in the development of analytical methods for the detection and quantification of kynurenic acid in biological samples .
Comparison with Similar Compounds
Similar Compounds
Quinolinic Acid: Another metabolite in the kynurenine pathway, known for its neurotoxic properties.
3-Hydroxykynurenine: An intermediate in the kynurenine pathway with neuroactive properties.
Xanthurenic Acid: A metabolite of kynurenine with potential neuroprotective effects
Uniqueness
Kynurenic Acid-d5 is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. Its stability and isotopic labeling allow for precise quantification of kynurenic acid in various biological samples, enhancing the accuracy and reliability of analytical methods .
Properties
IUPAC Name |
3,5,6,7,8-pentadeuterio-4-hydroxyquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZHHEIFKROPDY-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)C(=O)O)[2H])O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350820-13-2 | |
Record name | 350820-13-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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